Cas no 2227827-31-6 (4-(1R)-2,2,2-trifluoro-1-hydroxyethylbenzene-1,2-diol)

4-(1R)-2,2,2-Trifluoro-1-hydroxyethylbenzene-1,2-diol is a chiral aromatic compound featuring a trifluoromethyl-substituted hydroxyethyl group and adjacent diol functionality. Its stereospecific (1R) configuration and electron-withdrawing trifluoromethyl group enhance its utility in asymmetric synthesis and pharmaceutical intermediates. The presence of both hydroxyl and diol moieties allows for versatile derivatization, making it valuable in ligand design and catalysis. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, beneficial in medicinal chemistry applications. This compound’s structural features make it a promising building block for developing bioactive molecules with improved pharmacokinetic properties. Its high purity and defined stereochemistry ensure reproducibility in research and industrial applications.
4-(1R)-2,2,2-trifluoro-1-hydroxyethylbenzene-1,2-diol structure
2227827-31-6 structure
商品名:4-(1R)-2,2,2-trifluoro-1-hydroxyethylbenzene-1,2-diol
CAS番号:2227827-31-6
MF:C8H7F3O3
メガワット:208.134593248367
CID:5905934
PubChem ID:93503610

4-(1R)-2,2,2-trifluoro-1-hydroxyethylbenzene-1,2-diol 化学的及び物理的性質

名前と識別子

    • 4-(1R)-2,2,2-trifluoro-1-hydroxyethylbenzene-1,2-diol
    • 2227827-31-6
    • 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
    • EN300-1947030
    • インチ: 1S/C8H7F3O3/c9-8(10,11)7(14)4-1-2-5(12)6(13)3-4/h1-3,7,12-14H/t7-/m1/s1
    • InChIKey: WRQNPFOMQOZKLK-SSDOTTSWSA-N
    • ほほえんだ: FC([C@@H](C1C=CC(=C(C=1)O)O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 208.03472857g/mol
  • どういたいしつりょう: 208.03472857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 60.7Ų

4-(1R)-2,2,2-trifluoro-1-hydroxyethylbenzene-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1947030-0.5g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
0.5g
$1302.0 2023-09-17
Enamine
EN300-1947030-0.25g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
0.25g
$1249.0 2023-09-17
Enamine
EN300-1947030-10.0g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
10g
$5837.0 2023-06-01
Enamine
EN300-1947030-0.1g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
0.1g
$1195.0 2023-09-17
Enamine
EN300-1947030-1g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
1g
$1357.0 2023-09-17
Enamine
EN300-1947030-5.0g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
5g
$3935.0 2023-06-01
Enamine
EN300-1947030-1.0g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
1g
$1357.0 2023-06-01
Enamine
EN300-1947030-0.05g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
0.05g
$1140.0 2023-09-17
Enamine
EN300-1947030-2.5g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
2.5g
$2660.0 2023-09-17
Enamine
EN300-1947030-10g
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol
2227827-31-6
10g
$5837.0 2023-09-17

4-(1R)-2,2,2-trifluoro-1-hydroxyethylbenzene-1,2-diol 関連文献

4-(1R)-2,2,2-trifluoro-1-hydroxyethylbenzene-1,2-diolに関する追加情報

4-(1R)-2,2,2-Trifluoro-1-Hydroxyethylbenzene-1,2-Diol: A Comprehensive Overview

4-(1R)-2,2,2-Trifluoro-1-Hydroxyethylbenzene-1,2-Diol is a complex organic compound with the CAS number No. 2227827-31-6. This compound belongs to the class of diols and is characterized by its unique structure, which includes a benzene ring substituted with two hydroxyl groups and a trifluoroethyl group. The stereochemistry at the chiral center (denoted by the (1R) configuration) plays a significant role in its chemical properties and potential applications.

The synthesis of 4-(1R)-2,2,2-Trifluoro-1-Hydroxyethylbenzene-1,2-Diol involves a series of multi-step reactions that require precise control over stereochemistry and functional group transformations. Recent advancements in asymmetric catalysis have enabled the efficient production of this compound with high enantiomeric excess. Researchers have explored various methodologies, including enzymatic resolutions and chiral auxiliary strategies, to optimize the synthesis process.

One of the most notable applications of this compound is in the field of pharmaceutical chemistry. Its unique structure makes it a promising candidate for drug development, particularly in targeting specific receptors or enzymes. Studies have shown that 4-(1R)-Trifluoroethylbenzene diol exhibits potent bioactivity in preclinical models, suggesting its potential as a lead compound for therapeutic agents.

In addition to its pharmaceutical applications, 4-(1R)-Trifluoroethylbenzene diol has also been investigated for its role in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.

Recent research has also focused on understanding the environmental impact of 4-(1R)-Trifluoroethylbenzene diol. Studies have demonstrated that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments. However, further investigations are needed to fully assess its long-term ecological effects.

The development of efficient analytical methods for the characterization of 4-(1R)-Trifluoroethylbenzene diol has been another area of active research. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These advancements have significantly improved the quality control processes in its production.

In conclusion, 4-(1R)-Trifluoroethylbenzene diol is a versatile compound with a wide range of potential applications across various fields. Its unique chemical properties and stereochemical features make it an attractive target for further research and development. As new insights into its synthesis, properties, and applications continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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